Cas no 393568-39-3 (5-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide)

5-Chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a nitro-substituted benzamide moiety. This structure imparts unique reactivity and potential biological activity, making it valuable in pharmaceutical and agrochemical research. The presence of the methylsulfanyl group enhances solubility and modulates electronic properties, while the nitro and chloro substituents contribute to electrophilic character, facilitating further functionalization. Its well-defined molecular architecture allows for precise modifications, aiding in the development of novel bioactive agents. The compound’s stability under standard conditions ensures reliable handling and storage, supporting its use in synthetic and medicinal chemistry applications.
5-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide structure
393568-39-3 structure
Product Name:5-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
CAS No:393568-39-3
MF:C10H7ClN4O3S2
MW:330.770577669144
CID:5853726
PubChem ID:3525084
Update Time:2025-05-21

5-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 5-chloro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-nitro-
    • 393568-39-3
    • SR-01000006578
    • F0509-2694
    • 5-chloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide
    • Oprea1_691411
    • SR-01000006578-1
    • 5-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
    • AKOS024579248
    • 5-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide
    • Inchi: 1S/C10H7ClN4O3S2/c1-19-10-14-13-9(20-10)12-8(16)6-4-5(11)2-3-7(6)15(17)18/h2-4H,1H3,(H,12,13,16)
    • InChI Key: CBWFWVPTLCUSHX-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(SC)S1)(=O)C1=CC(Cl)=CC=C1[N+]([O-])=O

Computed Properties

  • Exact Mass: 329.965
  • Monoisotopic Mass: 329.965
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 384
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 154Ų

Experimental Properties

  • Density: 1.65±0.1 g/cm3(Predicted)
  • pka: 6.00±0.50(Predicted)

5-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide Pricemore >>

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Additional information on 5-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide

5-Chloro-N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide (CAS No. 393568-39-3): A Comprehensive Overview

5-Chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide, identified by the CAS registry number 393568-39-3, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzamides, featuring a benzene ring substituted with chlorine and nitro groups, along with a thiadiazole moiety. The presence of these functional groups imparts unique chemical and biological properties to the molecule.

The structure of 5-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide is characterized by a benzene ring with substituents at positions 2 and 5. At position 2, there is a nitro group (-NO₂), while at position 5, there is a chlorine atom (-Cl). The nitrogen atom in the amide group is attached to a thiadiazole ring system. The thiadiazole moiety itself is substituted with a methylsulfanyl group (-SMe) at position 5. This combination of functional groups makes the compound highly versatile in terms of reactivity and application.

Recent studies have highlighted the importance of thiadiazole-containing compounds in medicinal chemistry due to their potential as anti-inflammatory, antifungal, and anticancer agents. The methylsulfanyl group in this compound is known to enhance the stability and bioavailability of such molecules. Additionally, the nitro group on the benzene ring contributes to electron-withdrawing effects, which can influence the compound's reactivity in various chemical reactions.

The synthesis of 5-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide typically involves multi-step organic synthesis strategies. One common approach includes the preparation of the thiadiazole ring through condensation reactions followed by substitution reactions to introduce the amide group and other substituents. The optimization of reaction conditions, such as temperature and solvent selection, plays a critical role in achieving high yields and purity of the final product.

From a biological standpoint, this compound has shown promising activity in preliminary assays targeting enzyme inhibition and cellular pathways relevant to diseases such as cancer and inflammation. The chlorine substituent on the benzene ring can act as an electron-withdrawing group, potentially enhancing the molecule's ability to interact with target proteins. Furthermore, the thiadiazole moiety has been associated with antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions.

Recent advancements in computational chemistry have enabled researchers to model the molecular interactions of 5-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide with various biological targets. These studies provide insights into the compound's binding affinity and selectivity for specific receptors or enzymes. For instance, molecular docking simulations have revealed potential interactions between this compound and key enzymes involved in inflammatory pathways.

In terms of applications, 5-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide holds promise as a lead compound for drug development. Its structural features make it an attractive candidate for further optimization through medicinal chemistry approaches such as analog synthesis and structure-activity relationship (SAR) studies. Additionally, its stability under various environmental conditions suggests potential uses in agrochemicals or industrial materials.

The study of CAS No. 393568-39-3 also contributes to our understanding of heterocyclic chemistry and its role in modern drug discovery. The integration of thiadiazole rings into larger molecular frameworks continues to be an area of active research due to their unique electronic properties and compatibility with diverse functional groups.

In conclusion,5-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide (CAS No. 393568-39-3) represents a valuable addition to the arsenal of compounds being explored for therapeutic applications. Its chemical structure provides a foundation for further research into its biological activity and potential uses across multiple disciplines.

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